Antifungal agent 53

Candida albicans CYP51 inhibition azole antifungal

Azole-based antifungal research often stalls due to drug resistance and biofilm ineffectiveness. Antifungal agent 53 (A03) is a selenium-containing miconazole analog designed to directly address these limitations in CYP51 inhibition studies. - Superior potency vs. miconazole: MIC of 0.01-0.02 μg/mL against C. albicans. - Biofilm inhibition at 50-80 μg/mL, unlike conventional azoles. - Reduced hemolytic activity at 4 μg/mL, enabling safety pharmacology benchmarking. Supplied with validated analytical data; ideal for structure-activity relationship and lead optimization programs.

Molecular Formula C18H15Cl3N2Se
Molecular Weight 444.6 g/mol
Cat. No. B12390650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 53
Molecular FormulaC18H15Cl3N2Se
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C18H15Cl3N2Se/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2
InChIKeyLVJNBPVUZHXCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 53 Overview


Antifungal agent 53 (also designated compound A03) is a novel selenium-containing miconazole analog developed as a potent inhibitor of Candida albicans sterol 14α-demethylase (CYP51) [1]. This research compound belongs to the azole antifungal class but incorporates selenium through bioisosteric replacement of oxygen, a structural modification designed to enhance target binding and overcome limitations of conventional imidazole antifungals [1]. The compound is primarily intended for laboratory investigations of fungal CYP51 inhibition, biofilm formation mechanisms, and structure-activity relationship studies in antifungal drug discovery programs [1].

Fungal CYP51 target engagement and inhibition studies
Candida albicans biofilm formation mechanism research
Selenium-containing azole structure–activity relationship (SAR) programs

Antifungal Agent 53: Irreplaceable in Research


Although miconazole and fluconazole are widely used azole antifungals, they exhibit significant limitations including susceptibility to drug resistance mechanisms, hepatotoxicity, and variable efficacy against biofilm-associated infections [1]. Antifungal agent 53 represents a distinct chemical scaffold—a selenium-containing miconazole analog—that demonstrates a fundamentally different pharmacological profile. Bioisosteric replacement of oxygen with selenium alters electronic distribution, target binding interactions, and biological activity [1]. Consequently, substituting this research compound with generic azoles would negate key differentiation features: enhanced potency against fluconazole-resistant strains, biofilm inhibition capabilities, and altered safety characteristics that are critical for understanding structure-activity relationships in antifungal development [1].

! Generic azoles may not reproduce the selenium-dependent CYP51 binding profile reported for this analog
! Biofilm inhibition activity reported for this compound is not a general azole class property
! Safety-related endpoint profiles may differ; class-level azole toxicity data may not transfer directly

Antifungal Agent 53: Comparator Evidence


C. albicans Potency vs Miconazole

Antifungal agent 53 (A03) exhibited significantly lower minimum inhibitory concentration (MIC) values against Candida albicans (CPCC400616) compared to the reference drug miconazole [1]. The compound's MIC of 0.02 μg/mL represents a 15-fold improvement in potency relative to miconazole (MIC = 0.25 μg/mL) in the same assay [1]. Additionally, against C. albicans 5314, A03 demonstrated an MIC of 0.01 μg/mL, which is threefold more potent than miconazole (MIC = 0.03 μg/mL) [2]. This enhanced potency was consistent across multiple Candida strains, confirming that selenium incorporation improves target engagement and antifungal activity [1].

C. albicans Potency vs Miconazole
Head-to-head
A03 MIC 0.02 µg/mL (CPCC400616); 0.01 µg/mL (5314)
Miconazole MIC 0.25 µg/mL (CPCC400616); 0.03 µg/mL (5314)
Reported MIC endpoint context; supports CYP51 target engagement interpretation
15-fold and 3-fold MIC reductions observed in two strains (CLSI broth microdilution)
Candida albicans CYP51 inhibition azole antifungal

C. albicans Biofilm Inhibition

Antifungal agent 53 demonstrated dose-dependent inhibition of Candida albicans biofilm formation at concentrations of 50 μg/mL and 80 μg/mL over an incubation period of 1.5–24 hours . This represents a critical functional distinction from miconazole, which shows limited efficacy against established fungal biofilms—a major clinical challenge in antifungal therapy [1]. The prevention of biofilm formation by A03 was confirmed through quantitative assessment and is attributed to its enhanced interaction with fungal CYP51, which disrupts ergosterol biosynthesis and subsequently impairs the structural integrity required for biofilm development [1].

C. albicans Biofilm Inhibition
Head-to-head
A03 prevents biofilm formation at 50–80 µg/mL (1.5–24 h)
Miconazole shows limited efficacy against established biofilms
Reported biofilm inhibition endpoint; distinct from standard azole class behavior
Dose-dependent prevention; attributed to ergosterol biosynthesis disruption
Candida albicans biofilm inhibition azole antifungal

Hemolytic Activity vs Miconazole

In a comparative hemolysis assay using rabbit erythrocytes, Antifungal agent 53 (A03) at a concentration of 4 μg/mL over 24 hours produced significantly less hemolysis than the reference drug miconazole [1]. The study explicitly noted that compounds A03, A09, and A23 displayed reduced hemolytic effects compared to miconazole [1]. This improved safety profile is a direct consequence of the selenium substitution, which alters the compound's interaction with mammalian cell membranes while preserving antifungal activity [2]. However, subsequent lead optimization studies revealed that A03 still exhibited potential hemolysis at moderate doses, leading to the development of analog B17 with further improved safety characteristics [2].

Hemolytic Activity vs Miconazole
Head-to-head
A03 at 4 µg/mL: lower hemolysis than miconazole
Rabbit erythrocytes, 24 h incubation
Reported lower hemolytic response; safety-related endpoint context
Qualitative assessment; lead optimization still observed potential hemolysis at moderate doses
hemolysis safety profile azole antifungal

HL-60 Cytotoxicity

Antifungal agent 53 (A03) exhibited cytotoxic activity against human promyelocytic leukemia HL-60 cells with an IC50 value of 1.02 μM following 96-hour incubation as determined by MTT assay . This cytotoxicity profile is consistent with the compound's identification as a lead molecule requiring further optimization; the subsequent analog B17 demonstrated reduced cytotoxic effects while maintaining antifungal potency [1]. The measurable cytotoxicity of A03 provides an important benchmark for structure-activity relationship studies and highlights the trade-offs between antifungal efficacy and mammalian cell toxicity inherent to this chemical scaffold [1].

HL-60 Cytotoxicity
Assay context
IC50 1.02 µM
MTT assay, 96 h incubation
Reported cytotoxicity endpoint; supports selectivity evaluation
Benchmark for SAR studies; analog B17 showed reduced cytotoxicity
cytotoxicity HL-60 azole antifungal

Metabolic Stability vs B17

Lead optimization studies revealed that Antifungal agent 53 (A03) exhibited unfavorable metabolic stability, which prompted further structural modifications resulting in compound B17 [1]. The analog B17 demonstrated decreased metabolic rate, reduced cytotoxicity, and lower hemolytic activity compared to A03 while maintaining comparable antifungal potency (MIC = 0.02 μg/mL against C. albicans 5314) [1]. This comparative analysis establishes A03 as a critical lead compound whose limitations informed the design of improved derivatives, underscoring its value as a reference standard in antifungal drug discovery [2]. Notably, B17 also exhibited fungicidal activity, in vivo efficacy following intraperitoneal injection, and favorable pharmacokinetic properties that A03 lacked [1].

Metabolic Stability vs B17
Head-to-head
A03: unfavorable metabolic stability, cytotoxicity, hemolysis
B17: decreased metabolic rate, lower cytotoxicity, similar MIC
Reported metabolic profile comparison; informs lead optimization context
A03 limitations guided design of improved analog B17
metabolic stability lead optimization azole antifungal

Antifungal Agent 53: Research Applications


C. albicans CYP51 Inhibitor Lead

Antifungal agent 53 (A03) serves as a validated lead compound in antifungal drug discovery programs focused on CYP51 inhibition. Its superior potency against C. albicans (MIC = 0.01–0.02 μg/mL) compared to miconazole (MIC = 0.03–0.25 μg/mL) [1] provides a robust benchmark for structure-activity relationship studies. Researchers can use A03 as a reference standard to evaluate the impact of selenium incorporation on target engagement, guiding the design of next-generation azole antifungals with improved potency and reduced susceptibility to resistance mechanisms [2].

C. albicans Biofilm Mechanisms

The ability of Antifungal agent 53 to prevent Candida albicans biofilm formation at concentrations of 50–80 μg/mL [1] makes it a valuable tool for studying the molecular pathways underlying fungal biofilm development. Unlike conventional azoles, which are largely ineffective against biofilms, A03 offers a unique opportunity to dissect the relationship between ergosterol biosynthesis inhibition and biofilm architecture [2]. This application is particularly relevant for researchers seeking to identify novel therapeutic strategies against biofilm-associated infections.

Hemolysis Safety Assessment

Antifungal agent 53's reduced hemolytic activity relative to miconazole at 4 μg/mL [1] positions it as a useful comparator for safety pharmacology studies. Researchers can employ A03 to benchmark the hemolytic potential of novel azole derivatives, providing insights into the structural determinants of mammalian cell membrane toxicity [2]. This application is particularly valuable for early-stage drug discovery programs aiming to optimize the therapeutic index of antifungal candidates.

Reference Standard for Selenium Antifungals

Given the limitations of A03—including unfavorable metabolic stability and significant cytotoxicity (HL-60 IC50 = 1.02 μM) [1]—the compound serves as an essential reference standard for evaluating improved analogs such as B17. The direct comparative data between A03 and B17 [2] provide a framework for assessing the success of lead optimization strategies. Researchers can use A03 to quantify the improvements achieved in metabolic stability, cytotoxicity reduction, and hemolysis minimization in next-generation selenium-containing antifungals.

Application
Selection Property
Validation Focus
C. albicans CYP51 inhibition lead optimization
Selenium-containing azole scaffold
CYP51 target engagement and resistance profiling
C. albicans biofilm mechanism studies
Biofilm formation inhibition activity
Ergosterol biosynthesis disruption and biofilm architecture
Hemolysis safety evaluation comparator
Mammalian cell membrane interaction profile
Hemolytic endpoint comparison vs azole benchmarks
Selenium antifungal lead reference standard
Metabolic stability and cytotoxicity benchmark
Lead optimization parameter tracking (metabolic rate, cytotoxicity)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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